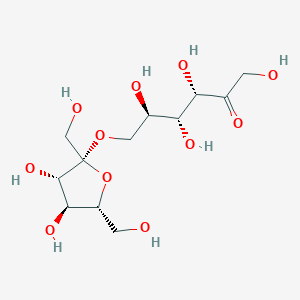
N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one), also known as EAB, is a chemical compound that has been used in scientific research for various purposes. EAB belongs to the class of chelating agents, which are compounds that can bind to metal ions and form stable complexes.
Applications De Recherche Scientifique
N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) has been used in scientific research for various purposes. One of its main applications is as a chelating agent for metal ions such as copper, iron, and zinc. N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) can form stable complexes with these metal ions, which can be used for analytical purposes such as metal ion detection and quantification.
N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) has also been used in biological research as a fluorescent probe for metal ions. The complex formed between N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) and metal ions can emit fluorescence, which can be used for imaging and detection of metal ions in biological systems.
Mécanisme D'action
The mechanism of action of N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) as a chelating agent is based on its ability to form stable complexes with metal ions. N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) contains two ligand groups that can bind to metal ions, forming a chelate complex. The stability of the complex depends on the nature of the metal ion and the ligand groups.
Biochemical and Physiological Effects:
N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) has been shown to have low toxicity in vitro and in vivo. In biological systems, N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) can chelate metal ions and affect their availability and distribution. This can have various biochemical and physiological effects, such as regulating metal ion homeostasis, reducing oxidative stress, and modulating enzymatic activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) in lab experiments is its ability to selectively chelate metal ions. This can be useful for studying metal ion-dependent processes such as enzymatic activity and signaling pathways. N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) is also relatively easy to synthesize and has low toxicity.
One limitation of using N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) is its selectivity for certain metal ions. N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) may not be suitable for chelating all metal ions, which can limit its applications in some experiments. Additionally, the stability of the N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one)-metal ion complex can be affected by various factors such as pH and temperature, which can affect the reliability of the results.
Orientations Futures
There are several future directions for research on N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one). One direction is to explore its applications in biological systems, such as its potential as a therapeutic agent for metal ion-related diseases. Another direction is to develop new chelating agents based on the structure of N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one), with improved selectivity and stability for metal ions. Additionally, further studies are needed to understand the mechanism of action of N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) and its effects on biological systems.
Méthodes De Synthèse
N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) can be synthesized by reacting 3-amino-1-phenyl-but-2-en-1-one with ethylenediamine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields N,N'-Ethylenebis(3-amino-1-phenyl-but-2-en-1-one) as a yellow crystalline solid.
Propriétés
Numéro CAS |
16087-30-2 |
|---|---|
Formule moléculaire |
C13H10ClNO |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
3-[2-[(4-oxo-4-phenylbutan-2-ylidene)amino]ethylimino]-1-phenylbutan-1-one |
InChI |
InChI=1S/C22H24N2O2/c1-17(15-21(25)19-9-5-3-6-10-19)23-13-14-24-18(2)16-22(26)20-11-7-4-8-12-20/h3-12H,13-16H2,1-2H3 |
Clé InChI |
CODOLTFDVSRVJU-UHFFFAOYSA-N |
SMILES |
CC(=NCCN=C(C)CC(=O)C1=CC=CC=C1)CC(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(=NCCN=C(C)CC(=O)C1=CC=CC=C1)CC(=O)C2=CC=CC=C2 |
Synonymes |
N,N'-Bis(4-oxo-4-phenylbutylidene)-1,2-ethanediamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B231682.png)

![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B231687.png)
![4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B231688.png)


![4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B231698.png)
![2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B231700.png)